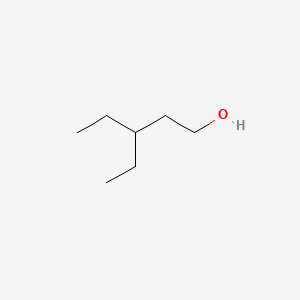
3-Ethylpentan-1-ol
Vue d'ensemble
Description
3-Ethylpentan-1-ol, with the chemical formula C7H16O, is an organic compound belonging to the class of alcohols. It is a colorless liquid with a characteristic alcohol-like odor. This compound is commonly used as a solvent and an intermediate in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Ethylpentan-1-ol can be synthesized through several methods:
Reduction of 3-Ethylpentanal: This method involves the reduction of 3-ethylpentanal using hydrogen in the presence of a catalyst.
Reaction with Dehydrating Agents: Another method involves the reaction of 3-ethylpentanoic acid with a dehydrating agent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient catalysts to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-ethylpentanoic acid.
Reduction: It can be reduced to form 3-ethylpentane.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: 3-Ethylpentanoic acid.
Reduction: 3-Ethylpentane.
Substitution: Various halogenated derivatives.
Applications De Recherche Scientifique
3-Ethylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Biology: It is used in the study of biomolecule-ligand complexes and free energy calculations.
Medicine: It is used in structure-based drug design and refinement of x-ray crystal complexes.
Industry: It is used in the production of flavors, fragrances, and other organic compounds.
Mécanisme D'action
The mechanism of action of 3-ethylpentan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biomolecules. Its effects are mediated through its ability to act as a solvent and an intermediate in various chemical reactions .
Comparaison Avec Des Composés Similaires
1-Pentanol, 3-methyl-: This compound has a similar structure but with a methyl group instead of an ethyl group.
3-Ethylpentan-3-ol: This is another isomer with the hydroxyl group on the third carbon instead of the first.
Uniqueness: 3-Ethylpentan-1-ol is unique due to its specific structure, which imparts distinct physical and chemical properties. Its position of the hydroxyl group and the ethyl substituent make it suitable for specific applications in organic synthesis and industrial processes .
Propriétés
IUPAC Name |
3-ethylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-3-7(4-2)5-6-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEFUHVVWJONKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348845 | |
| Record name | 3-ethylpentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66225-51-2 | |
| Record name | 3-ethylpentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



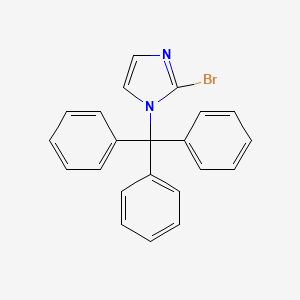
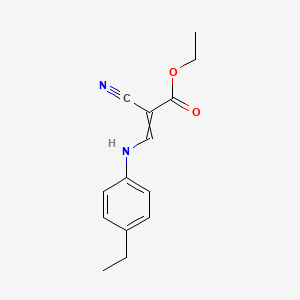
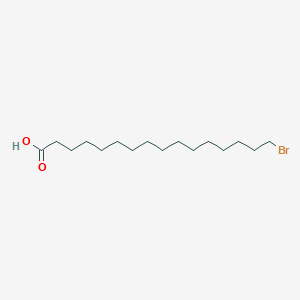
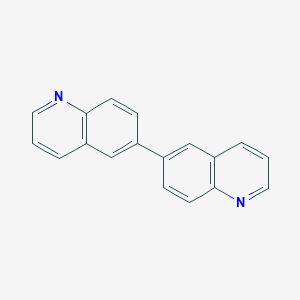
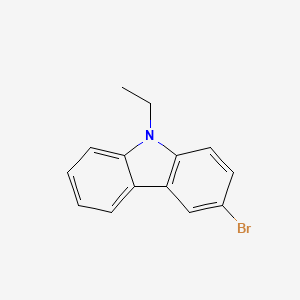
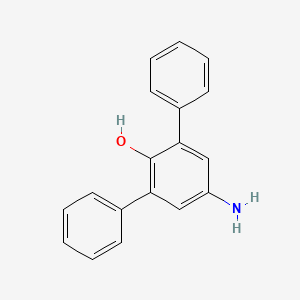
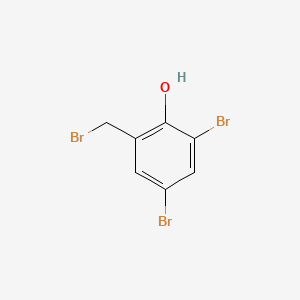
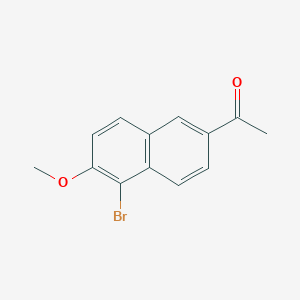
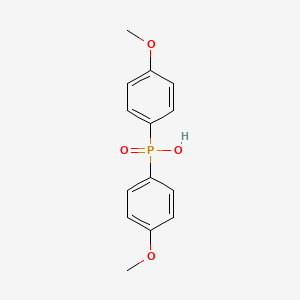
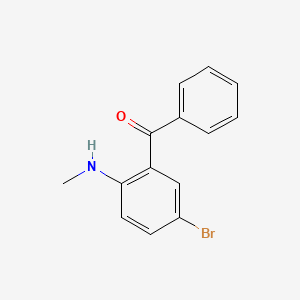
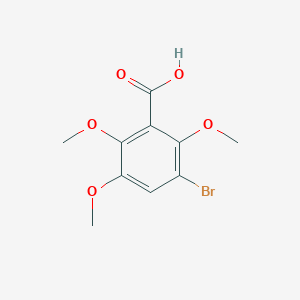

![[2,2'-Binaphthalene]-1,1',4,4'-tetrone](/img/structure/B1268552.png)
